molecular formula C17H18N2O5S B7711794 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid CAS No. 1004198-50-8

3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid

Cat. No. B7711794
CAS RN: 1004198-50-8
M. Wt: 362.4 g/mol
InChI Key: DHSCQDGGRCVYBX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid, also known as APS, is a chemical compound that belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs). It is a white crystalline powder that is soluble in water and has a molecular weight of 397.45 g/mol. APS has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.

Mechanism of Action

3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid exerts its pharmacological effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid selectively inhibits COX-2, which is upregulated in response to inflammation and is responsible for the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid reduces the production of pro-inflammatory cytokines and prostaglandins, thereby exerting its anti-inflammatory effects. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid also activates the caspase-dependent pathway, leading to apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to have several biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid reduces the production of pro-inflammatory cytokines and prostaglandins, thereby reducing inflammation and pain. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid also induces apoptosis in cancer cells by activating the caspase-dependent pathway. In animal models of Alzheimer's disease, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to protect against neuronal damage and improve cognitive function.

Advantages and Limitations for Lab Experiments

3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has several advantages for lab experiments, including its high purity and solubility in water. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid is also relatively stable and can be stored for long periods without significant degradation. However, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has some limitations, including its low bioavailability and poor pharmacokinetic properties. These limitations can be overcome by using appropriate drug delivery systems, such as nanoparticles or liposomes, to improve the bioavailability and pharmacokinetic properties of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid.

Future Directions

There are several future directions for research on 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid. One potential direction is to investigate the use of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid in combination with other drugs for the treatment of cancer and inflammation. Another direction is to develop new drug delivery systems for 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid to improve its bioavailability and pharmacokinetic properties. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the neuroprotective effects of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid and to investigate its potential therapeutic applications in other neurodegenerative disorders, such as Parkinson's disease and Huntington's disease.

Synthesis Methods

The synthesis of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid involves the reaction of 3-(4-aminophenyl)sulfonamide with 3-acetamidophenylboronic acid in the presence of a palladium catalyst. This reaction results in the formation of 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid as a white crystalline powder with a yield of 62%. The purity of the compound can be further improved by recrystallization from ethanol.

Scientific Research Applications

3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been studied extensively for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and prostate cancer cells. 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has also been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. In inflammation research, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, and inhibit the activation of nuclear factor-κB. In neurodegenerative disorder research, 3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-[4-[(3-acetamidophenyl)sulfamoyl]phenyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S/c1-12(20)18-14-3-2-4-15(11-14)19-25(23,24)16-8-5-13(6-9-16)7-10-17(21)22/h2-6,8-9,11,19H,7,10H2,1H3,(H,18,20)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHSCQDGGRCVYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[4-[(3-Acetamidophenyl)sulfamoyl]phenyl]propanoic acid

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